molecular formula C24H21FN2OS B2982192 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-98-3

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2982192
CAS No.: 1291837-98-3
M. Wt: 404.5
InChI Key: XMFTYLKIGIAVET-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative with a fluorinated aromatic system. Its structure features a thiophene core substituted with a 4-fluorophenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and an N-(3-phenylpropyl)carboxamide side chain.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFTYLKIGIAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with the thiophene core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a substitution reaction, often using a halogenated precursor.

    Addition of the Phenylpropyl Chain: The phenylpropyl chain is attached via an alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound for developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Core Thiophene Modifications

  • 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2): Structural Difference: Replaces the 4-fluorophenyl group with a 4-methylphenyl moiety and substitutes N-(3-phenylpropyl) with N-propyl. The shorter propyl chain may reduce hydrophobic interactions compared to the phenylpropyl group in the target compound .
  • 4-(4-Chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0461): Structural Difference: Chlorine replaces fluorine at the para position, and the N-substituent is 3-ethylphenyl.

Amide Side Chain Modifications

  • N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) :
    • Structural Difference : Incorporates a 2,4-dimethoxyphenyl group instead of 3-phenylpropyl.
    • Impact : Methoxy groups increase electron density and solubility, which may enhance bioavailability but reduce membrane permeability compared to the hydrophobic phenylpropyl chain .

Spectroscopic Characterization

IR spectra of analogous compounds () show consistent peaks for:

  • N-H stretch : ~3300 cm⁻¹ (amide bond).
  • C=O stretch : ~1680 cm⁻¹ (carboxamide).
  • C-S-C vibrations : ~690 cm⁻¹ (thiophene ring).
    Fluorine substituents (as in the target compound) would introduce distinct C-F stretching (~1250 cm⁻¹) absent in methyl- or chloro-substituted analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Notable Spectral Features (IR)
4-(4-Fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₄H₂₂FN₃OS 419.51 4-Fluorophenyl, N-(3-phenylpropyl) N/A C-F (1250 cm⁻¹), C=O (1680 cm⁻¹), N-H (3300 cm⁻¹)
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2) C₂₀H₂₁N₃OS 359.46 4-Methylphenyl, N-propyl N/A C-H (2900 cm⁻¹), C=O (1680 cm⁻¹)
N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) C₂₃H₁₉FN₂O₃S 422.48 2,4-Dimethoxyphenyl, 4-Fluorophenyl N/A O-CH₃ (2850 cm⁻¹), C-F (1250 cm⁻¹)
T-IV-C (N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide) C₂₀H₁₆NO₃S 349.41 4-Hydroxyphenylacryloyl 67% O-H (3400 cm⁻¹), C=O (1680 cm⁻¹)

Biological Activity

The compound 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C24H24FN2OS\text{C}_{24}\text{H}_{24}\text{F}\text{N}_{2}\text{O}\text{S}

This structure includes a thiophene ring, a pyrrole group, and a fluorinated phenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)12.5Induction of apoptosis
BHeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
CA549 (Lung Cancer)10.0Inhibition of migration and invasion

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapeutics.

Antimicrobial Properties

The antimicrobial efficacy was assessed against several pathogens, including Gram-positive and Gram-negative bacteria. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.

Neuroprotective Effects

Research into the neuroprotective properties of the compound involved assessing its ability to reduce oxidative stress in neuronal models. Key findings include:

  • Reduction in Reactive Oxygen Species (ROS) : The compound significantly decreased ROS levels in neuronal cells exposed to oxidative stress.
  • Inhibition of Apoptosis : It was found to inhibit caspase activation, thereby preventing cell death in models of neurodegeneration.

Case Studies

A notable case study involved the application of this compound in a murine model of glioblastoma. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls, highlighting its potential as an effective therapeutic agent.

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